![molecular formula C12H19NO5 B172277 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate CAS No. 122019-53-8](/img/structure/B172277.png)
1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate is C12H19NO5 . The InChI code is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h9H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
The molecular weight of 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate is 257.29 . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis of Biologically Active Molecules
This compound is used as a reactant in the synthesis of various biologically active molecules, including:
Synthesis of Heteroaryl N-sulfonamides
It serves as a reactant in the synthesis of heteroaryl N-sulfonamides, which have been shown to induce cell death, suggesting potential applications in cancer research .
Chemical Synthesis and Chromatography
The compound finds application in chemical synthesis and chromatography, aiding in the development of new materials and analytical methods .
One-Pot In Situ Formation and Reaction
It participates in one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane, which is used in the synthesis of 2, 2, 2-trichloromethylcarbinols .
Pharmaceutical Testing
“Methyl 1-Boc-3-oxopiperidine-2-carboxylate” is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results .
Material Science Research
Scientists utilize this compound within material science research to explore new compounds and materials with potential industrial applications .
Safety and Hazards
When handling 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-oxopiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKOYYXLZWEFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445800 | |
Record name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | |
CAS RN |
122019-53-8 | |
Record name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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